

tert-Octyl Isothiocyanate: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: *tert-Octyl isothiocyanate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Octyl isothiocyanate, also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is a versatile and reactive building block in organic synthesis. Its sterically hindered tert-octyl group and electrophilic isothiocyanate moiety provide a unique combination of properties, making it a valuable reagent for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **tert-octyl isothiocyanate**, with a focus on its utility in drug discovery and agrochemical research. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **tert-octyl isothiocyanate** are summarized in the table below. This data is essential for its safe handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	17701-76-7	N/A
Molecular Formula	C ₉ H ₁₇ NS	N/A
Molecular Weight	171.31 g/mol	N/A
Appearance	Clear to light yellow liquid	N/A
Density	0.89 g/mL at 25 °C	N/A
Boiling Point	91-97 °C at 10 mmHg	N/A
Refractive Index	1.483-1.487	N/A
Solubility	Soluble in most organic solvents (e.g., THF, CH ₂ Cl ₂ , acetone)	N/A

Spectroscopic Data:

Spectroscopic analysis is crucial for the characterization of **tert-octyl isothiocyanate** and its derivatives. The following table summarizes key spectroscopic data.

Technique	Key Features
^1H NMR (CDCl_3)	Signals corresponding to the methyl and methylene protons of the tert-octyl group.
^{13}C NMR (CDCl_3)	Characteristic signal for the isothiocyanate carbon ($-\text{N}=\text{C}=\text{S}$) typically appears in the range of 125-140 ppm. Signals for the quaternary, methylene, and methyl carbons of the tert-octyl group will also be present.
IR (Neat)	Strong, characteristic absorption band for the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) group, typically observed around $2050\text{--}2150\text{ cm}^{-1}$.
Mass Spectrometry (EI)	Molecular ion peak (M^+) at $m/z = 171$, along with characteristic fragmentation patterns of the tert-octyl group.

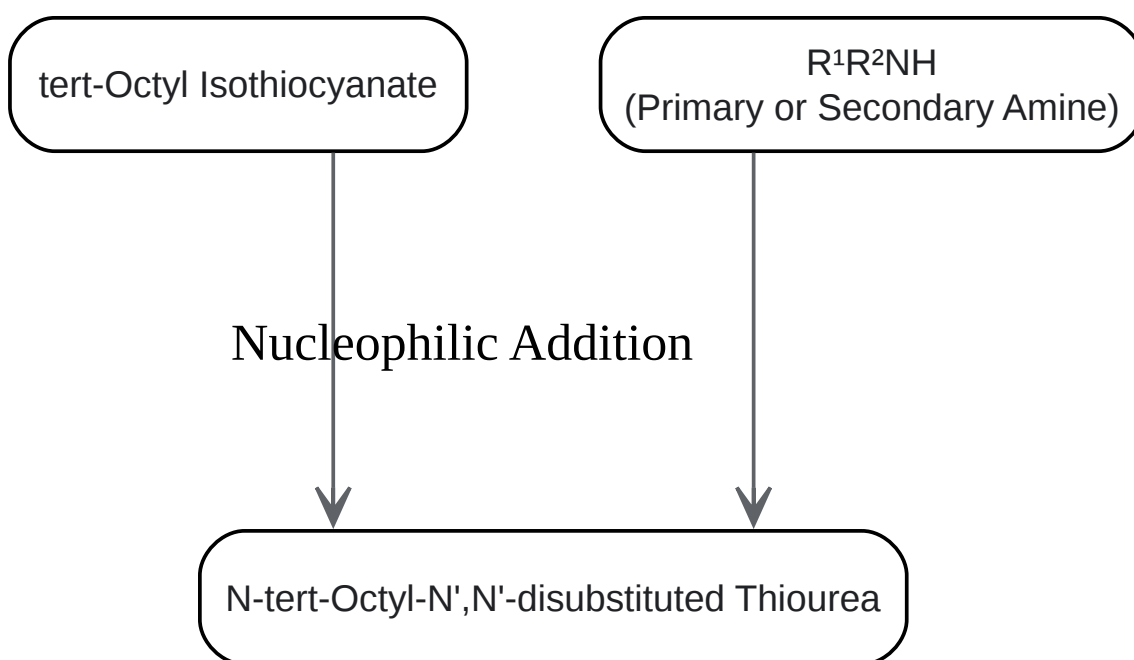
Core Reactivity and Synthetic Applications

The synthetic utility of **tert-octyl isothiocyanate** stems from the high reactivity of the isothiocyanate group towards nucleophiles. The central carbon atom of the $-\text{N}=\text{C}=\text{S}$ functional group is highly electrophilic and readily undergoes addition reactions with a wide range of nucleophiles, including amines, hydrazines, and compounds with active methylene groups. These reactions serve as a gateway to a variety of important heterocyclic scaffolds.

Synthesis of Thiourea Derivatives

The reaction of **tert-octyl isothiocyanate** with primary and secondary amines is a straightforward and highly efficient method for the synthesis of N-tert-octyl-substituted thioureas. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and herbicidal properties.[\[1\]](#)[\[2\]](#)

General Reaction Scheme:



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Figure 1: General synthesis of N-tert-octyl thiourea derivatives.

Experimental Protocol: Synthesis of N-tert-Octyl-N'-phenylthiourea

This protocol is a representative example of thiourea synthesis.^[3]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve **tert-octyl isothiocyanate** (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Amine Addition:** To the stirred solution, add aniline (1.0 eq) dropwise at room temperature.
- **Reaction:** The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, remove the solvent under reduced pressure. The resulting solid is washed with cold hexane to remove any unreacted starting materials.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-tert-octyl-N'-phenylthiourea.

- Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

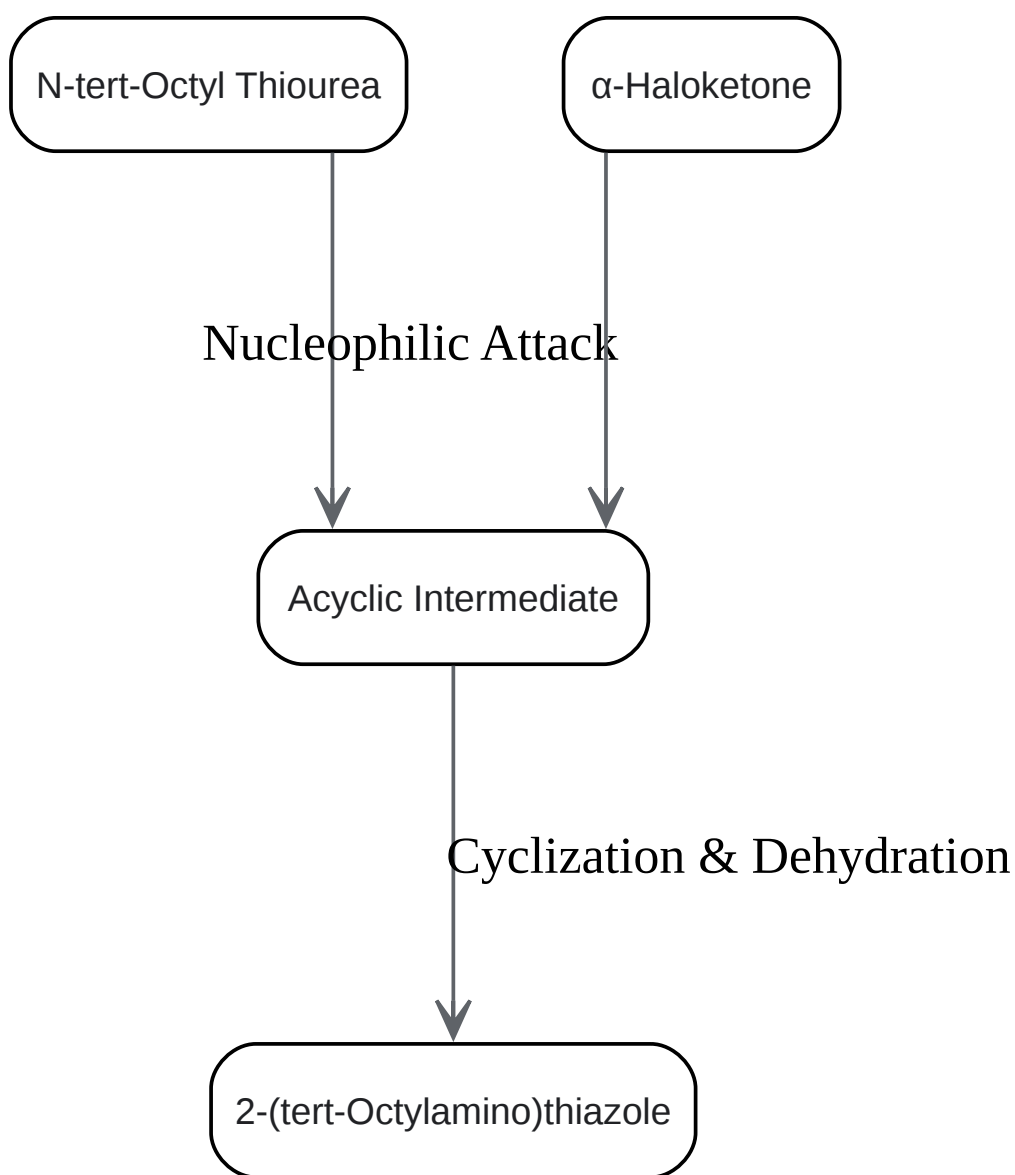
Table of Representative Yields for Thiourea Synthesis:

Amine	Product	Yield (%)
Aniline	N-tert-Octyl-N'-phenylthiourea	>90
Benzylamine	N-tert-Octyl-N'-benzylthiourea	>90
Morpholine	4-(tert-Octylthiocarbamoyl)morpholine	>85

Synthesis of Thiazole Derivatives

Thiazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The Hantzsch thiazole synthesis provides a classic and efficient route to 2-aminothiazole derivatives by reacting an α -haloketone with a thiourea. N-tert-octyl-substituted thioureas can be used in this reaction to generate 2-(tert-octylamino)thiazoles.[\[4\]](#)[\[5\]](#)

General Reaction Scheme:



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Figure 2: Hantzsch synthesis of 2-(tert-octylamino)thiazoles.

Experimental Protocol: Synthesis of 2-(tert-Octylamino)-4-phenylthiazole

This protocol is a representative example of thiazole synthesis from an α -haloketone.[5]

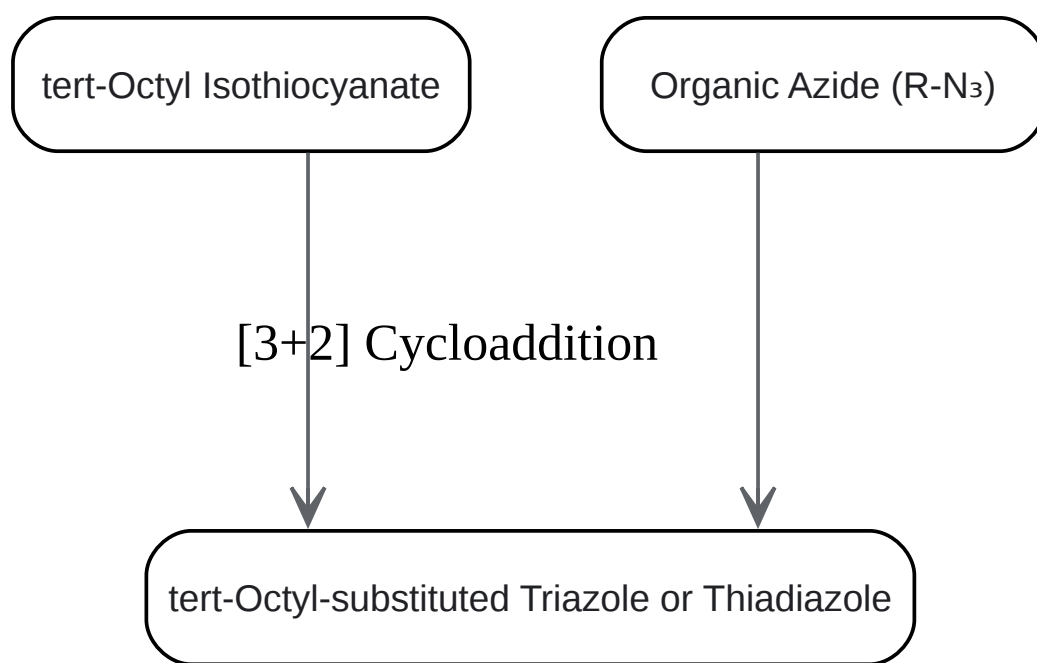
- Thiourea Formation: Prepare N-tert-octylthiourea by reacting **tert-octyl isothiocyanate** with ammonia (or a protected form of ammonia) in a suitable solvent.

- **Reaction Setup:** In a round-bottom flask, dissolve N-tert-octylthiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
- **Work-up and Isolation:** After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). The product may precipitate and can be collected by filtration.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization.
- **Characterization:** Characterize the final product by NMR, IR, and mass spectrometry.

Cycloaddition Reactions: Synthesis of Triazoles

tert-Octyl isothiocyanate can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with 1,3-dipoles such as organic azides to form five-membered heterocyclic rings.^[6] The reaction with azides provides a direct route to substituted thiadiazoles or, after rearrangement and desulfurization, triazoles. The bulky tert-octyl group can influence the regioselectivity of the cycloaddition.

General Reaction Scheme:



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Figure 3: [3+2] Cycloaddition of **tert-octyl isothiocyanate**.

Experimental Protocol: Synthesis of a tert-Octyl-Substituted Triazole

This is a general procedure for the cycloaddition reaction.^[7]

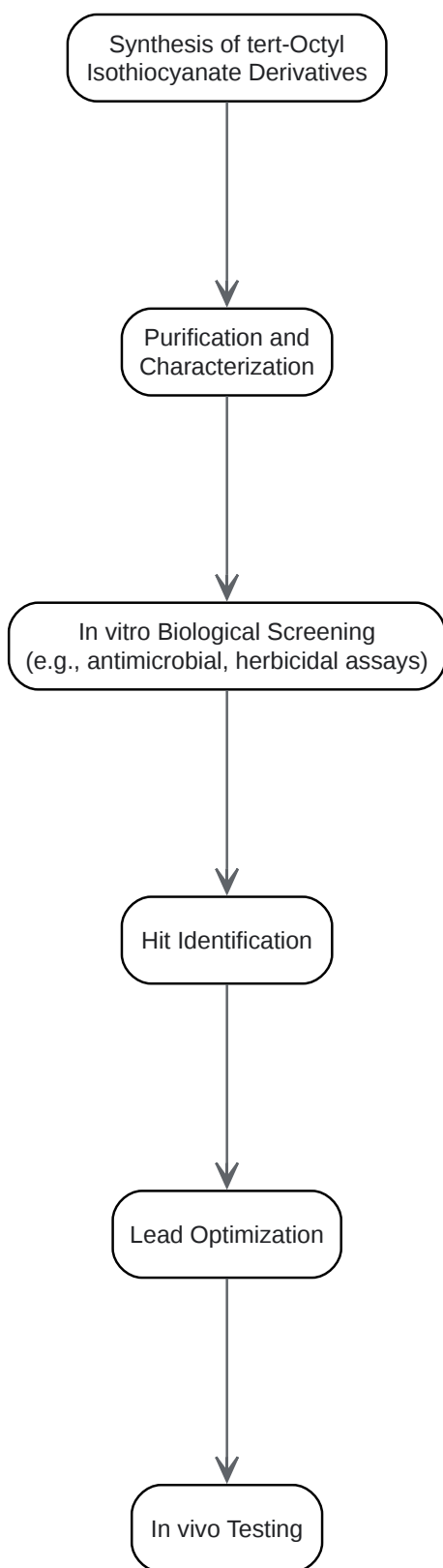
- **Reaction Setup:** In a sealed tube, dissolve **tert-octyl isothiocyanate** (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.1 eq) in a high-boiling solvent such as toluene or xylene.
- **Reaction:** Heat the mixture at a high temperature (e.g., 110-140 °C) for 12-24 hours. Monitor the reaction by TLC.
- **Work-up and Isolation:** After cooling, remove the solvent under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to isolate the desired heterocyclic product.
- **Characterization:** The structure of the cycloadduct is confirmed by spectroscopic methods.

Applications in Drug Discovery and Agrochemicals

The heterocyclic scaffolds readily accessible from **tert-octyl isothiocyanate** are prevalent in many biologically active molecules.

- **Antimicrobial Agents:** Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi.[8][9][10] The lipophilic tert-octyl group can enhance the ability of these molecules to penetrate cell membranes, potentially leading to improved potency.
- **Herbicides:** Certain isothiocyanate and thiourea derivatives have shown promise as herbicidal agents.[2][11] The tert-octyl group can modulate the physical properties of these compounds, influencing their uptake and translocation in plants.
- **Cancer Research:** While not specific to tert-octyl derivatives, isothiocyanates as a class are widely studied for their cancer chemopreventive properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[12]

Workflow for Screening Bioactive Compounds:



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Figure 4: Workflow for the discovery of bioactive compounds.

Conclusion

tert-Octyl isothiocyanate is a valuable and reactive building block that provides access to a wide range of N-tert-octyl-substituted thioureas and various heterocyclic compounds. Its straightforward reactivity, combined with the potential for its derivatives to exhibit interesting biological activities, makes it an attractive tool for researchers in organic synthesis, medicinal chemistry, and agrochemical science. The experimental protocols and data presented in this guide serve as a practical resource for the effective utilization of **tert-octyl isothiocyanate** in the synthesis of novel and potentially bioactive molecules. Further exploration of the synthetic potential and biological applications of derivatives of **tert-octyl isothiocyanate** is warranted.

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